Lead(2+) silicate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

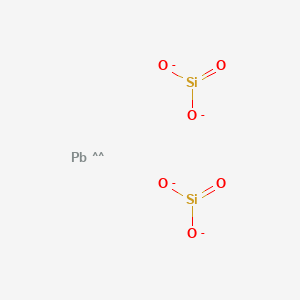

Lead(2+) silicate, also known as lead silicate, is a chemical compound that is considered to be one of the most versatile lead compounds in the ceramics industry . Three types of lead silicates are commercially available: lead monosilicate (PbO·0.67SiO2), lead bisilicate (PbO·0.03Α12O3·1.95SiO2), and tribasic lead silicate (PbO·0.33SiO2) . They are used extensively in finely divided form for glazes .

Synthesis Analysis

The synthesis of lead silicate involves complex processes. One study mentions the use of the melt and quench synthesis approach . The process involves the use of high temperatures and specific conditions to create the desired compound .Molecular Structure Analysis

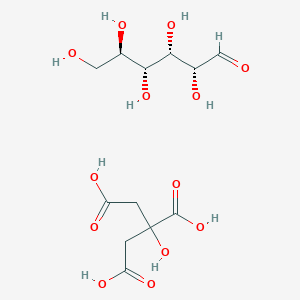

The molecular structure of this compound is represented by the formula O3PbSi . The molecular weight of this compound is 283.3 .Chemical Reactions Analysis

The complete analysis of silicates, including this compound, can be a complex process due to the difficult decomposition procedure and subsequent separation stages . Various methods such as gravimetric, titremetry, and spectrophotometry are required for the analysis of different major constituents in silicates .Physical And Chemical Properties Analysis

This compound is a pale yellow powder, insoluble in water . Its composition, by weight, is 65% PbO, 1% Al2O3, and 34% SiO2 . It is available as granular, less than 1.68 mm (10 mesh), and ground, 88% through 44 μm (325 mesh) .Wissenschaftliche Forschungsanwendungen

Local Order in Lead Silicate Glasses : Lead silicate glasses have been studied using nuclear magnetic resonance (NMR) spectroscopy, revealing that lead forms covalent PbO4 and PbO3 pyramids over a large compositional range. This impacts the distribution of silicate species in the glass and suggests applications in materials science and glass technology (Fayon et al., 1998).

29Si MAS-NMR in Crystalline Lead Silicates : High-resolution NMR spectra of crystalline lead silicates show different silicon environments, indicating potential applications in materials characterization and the development of new glassy materials (Bessada et al., 1994).

Chemical Durability of Lead Crystal Glass : Studies on the chemical durability of lead crystal glasses, used for food product containers, are crucial for understanding Pb release mechanisms in solution. This research has applications in environmental science and public health (Angeli et al., 2016).

Environment of Pb2+ in Glasses : The structural environment of Pb atoms in lead silicate glasses has been analyzed using X-ray absorption fine structure (XAFS) and NMR, revealing insights into the glass structure, which can be applied in materials science and glass manufacturing (Fayon et al., 1999).

Treatment of Contaminated Solutions : Mesoporous silica, synthesized using chitosan, has been employed for the efficient removal of lead(II) from aqueous solutions, suggesting applications in environmental remediation and water treatment (Lalchhingpuii et al., 2017).

Ferroelectricity in Bismuth Silicate : The existence of ferroelectricity in bismuth silicate and its anisotropy have been explored using piezoresponse force microscopy, indicating potential applications in lead-free ferroelectric materials and silicon technologies (Seol et al., 2015).

Radiation Shielding Properties : Lead silicate glasses modified with ZnO and BaO have been investigated for their radiation shielding properties. This research is significant for developing protective materials against electromagnetic waves (Khodadadi & Taherian, 2020).

Near-Infrared Emission and Temperature-Dependent Applications : Erbium-doped lead silicate glass has been studied for its near-infrared emission and up-conversion applications, suggesting uses in optics and photonics (Pisarski et al., 2017).

Nonlinearities in Glass Induced by Electron-Beam Irradiation : A technique for inducing second-order susceptibility in lead silicate glass through electron-beam irradiation has been reported, with potential applications in the field of optical materials (Kazansky et al., 1993).

Safety and Hazards

Lead(2+) silicate is considered hazardous. It is toxic if swallowed or inhaled . It may damage fertility or the unborn child, and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life with long-lasting effects . Proper safety measures should be taken while handling this compound, including wearing protective equipment and ensuring adequate ventilation .

Eigenschaften

InChI |

InChI=1S/2O3Si.Pb/c2*1-4(2)3;/q2*-2; |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYAGNAGKAQMCMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

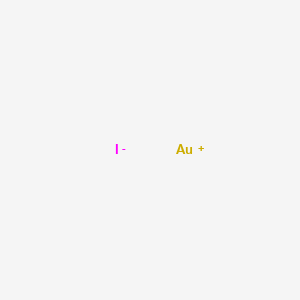

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Pb] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbSi2-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027733 |

Source

|

| Record name | Silicic acid, lead salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

11120-22-2 |

Source

|

| Record name | Silicic acid, lead salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silicic acid, lead salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silicic acid, lead salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3H-imidazo[4,5-h]quinoline](/img/structure/B81468.png)